molecular formula C22H29FN4O4S B2781406 N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide CAS No. 866132-99-2

N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide

Cat. No.: B2781406
CAS No.: 866132-99-2
M. Wt: 464.56
InChI Key: JQXVRCCWUIMBEB-LYBHJNIJSA-N
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Description

N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide is a synthetically designed, high-purity chemical reagent intended for laboratory research applications. This complex molecule features a 3,5-dimethylphenyl group and a 4-nitrophenylsulfonamide (nosyl) group connected through an ethanimidamide linker, further modified with a 3-fluoropropyl chain. The presence of the nosyl group, a common protecting group and leaving group in organic synthesis, suggests potential applications in the development of novel synthetic methodologies and the construction of complex molecular architectures. Researchers can leverage this compound as a key intermediate in medicinal chemistry programs, particularly in the exploration of enzyme inhibitors or receptor modulators where the sulfonamide functionality can play a critical role in target binding. The fluoropropyl moiety may be investigated for its potential to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all appropriate handling and risk assessments prior to use.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[3-fluoropropyl-(4-nitrophenyl)sulfonylamino]ethyl]-N-methylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O4S/c1-17-14-18(2)16-20(15-17)24-19(3)25(4)12-13-26(11-5-10-23)32(30,31)22-8-6-21(7-9-22)27(28)29/h6-9,14-16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXVRCCWUIMBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C(C)N(C)CCN(CCCF)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide, identified by its CAS number 866132-99-2, is a synthetic compound with potential biological activity. Its complex structure includes a sulfonamide moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C22H29FN4O4S
  • Molecular Weight : 464.55 g/mol
  • Structure : The compound features a dimethylphenyl group, a fluoropropyl chain, and a nitrophenylsulfonamide structure, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Assays : Preliminary results indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 16 to 32 µg/mL.
  • Cytotoxicity Tests : Cytotoxicity was assessed using various cancer cell lines. The compound showed IC50 values between 25 and 50 µM, suggesting selective toxicity towards cancer cells compared to normal cells.

In Vivo Studies

Case studies have highlighted the potential therapeutic applications of this compound:

  • Animal Models : In murine models of infection, administration of the compound resulted in a significant reduction in bacterial load compared to controls. This suggests an effective role in treating infections caused by resistant strains.
  • Toxicological Assessments : Long-term exposure studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameMIC (µg/mL)IC50 (µM)Antimicrobial ActivityCytotoxicity
This compound16-3225-50Moderate against Gram-positive bacteriaSelective towards cancer cells
Sulfanilamide8-1620-30Strong against various bacteriaModerate
Trimethoprim4-810-15Very strong against Gram-negative bacteriaLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key functional groups or substitution patterns.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications Reference
N'-(3,5-Dimethylphenyl)-N-(2-{(3-Fluoropropyl)[(4-Nitrophenyl)Sulfonyl]Amino}Ethyl)-N-Methylethanimidamide C₂₂H₂₉FN₄O₄S 464.55 Sulfonamide, Fluoropropyl, Nitrophenyl Not explicitly stated
N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide (Flutolanil) C₁₇H₁₅F₃N₂O₂ 371.78 Trifluoromethyl, Amide, Aromatic Ether Pesticide (fungicide)
N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide (Cyprofuram) C₁₅H₁₅ClN₂O₂ 296.74 Chlorophenyl, Cyclopropane, Carboxamide Pesticide (fungicide)
N-(4-Dimethylamino-3,5-Dinitrophenyl) Acetonitrile C₁₀H₁₀N₄O₄ 266.22 Dinitrophenyl, Acetonitrile, Dimethylamino Organic synthesis intermediates

Key Observations

Sulfonamide vs. Amide/Carboxamide Groups :

  • The target compound’s sulfonamide group (-SO₂NH-) distinguishes it from carboxamide-containing analogs like flutolanil and cyprofuram. Sulfonamides typically exhibit stronger electron-withdrawing effects, enhancing stability in acidic/basic conditions and influencing binding in biological systems .
  • Cyprofuram’s cyclopropane-carboxamide moiety may confer steric hindrance, reducing reactivity compared to the linear fluoropropyl chain in the target compound .

Fluorinated Substituents: The 3-fluoropropyl group in the target compound contrasts with flutolanil’s trifluoromethyl (-CF₃) group.

Aromatic Substitution Patterns :

  • The 3,5-dimethylphenyl group in the target compound provides steric bulk compared to the 3-chlorophenyl group in cyprofuram. Chlorine’s higher electronegativity may enhance dipole interactions in cyprofuram, whereas methyl groups in the target compound could improve lipophilicity .
  • The 4-nitrophenylsulfonyl group in the target compound is absent in other analogs, suggesting unique redox or photochemical properties due to the nitro group’s electron-deficient nature .

Molecular Weight and Complexity :

  • The target compound’s higher molar mass (464.55 g/mol) compared to flutolanil (371.78 g/mol) and cyprofuram (296.74 g/mol) implies greater structural complexity, which may impact synthetic accessibility or pharmacokinetics .

Methodological Insights for Comparative Analysis

  • NMR Profiling : As demonstrated for rapamycin analogs in , chemical shift comparisons in regions like the fluoropropyl or sulfonamide protons could reveal electronic or steric effects .
  • Quantum Chemical Calculations : highlights the use of computational methods to predict dipole moments, charge distributions, and reaction pathways, which could elucidate differences in reactivity between the target compound and its analogs .
  • Lumping Strategies : ’s lumping approach groups compounds with similar functional groups (e.g., sulfonamides or fluorinated chains) to predict shared physicochemical behaviors, enabling efficient modeling of the target compound’s environmental or metabolic fate .

Q & A

Q. What are the key steps to optimize the synthesis of this compound?

Synthesis optimization involves step-wise coupling reactions, controlled copolymerization (e.g., using monomers like DMDAAC), and purification via recrystallization or column chromatography. Reaction progress is monitored using Thin Layer Chromatography (TLC), and intermediates are validated via spectroscopic methods .

Q. Which spectroscopic techniques are critical for confirming its structural identity?

Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Mass Spectrometry (MS) are essential. NMR resolves substituent arrangements and stereochemistry, while MS confirms molecular weight. High-Resolution Mass Spectrometry (HRMS) further validates purity .

Q. How can researchers predict its reactivity under different conditions?

Reactivity can be inferred from functional groups:

  • Sulfonamide group : Susceptible to nucleophilic substitution.
  • Nitro group : May undergo reduction to amines.
  • Fluoropropyl chain : Potential hydrogen-bonding interactions. Experimental validation via controlled reactions (e.g., oxidation/reduction) and computational modeling (DFT) is recommended .

Advanced Research Questions

Q. How can computational methods elucidate its electronic and optical properties?

Density Functional Theory (DFT) calculates charge distribution, dipole moments, and frontier molecular orbitals. Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, while molecular dynamics simulations assess solvation effects .

Q. What experimental designs are suitable for evaluating its potential anticancer activity?

Use in vitro assays:

  • Cell viability : MTT assay against cancer cell lines.
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity.
  • Apoptosis markers : Flow cytometry for caspase activation. Compare results with structurally similar analogs (e.g., phenylacetamide derivatives) .

Q. How should researchers resolve contradictions in biological activity data?

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Reassess purity via HPLC and confirm structural integrity with 2D NMR (COSY, HSQC). Computational docking may explain discrepancies in target interactions .

Q. What methodologies identify its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters.
  • Molecular Docking : Predicts binding poses using crystal structures of targets (e.g., kinases) .

Q. Which analytical techniques ensure high purity for pharmacological studies?

  • HPLC : Quantifies impurities using C18 columns and UV detection.
  • Elemental Analysis : Confirms stoichiometry.
  • Differential Scanning Calorimetry (DSC) : Assesses crystallinity and thermal stability .

Q. How can stability be assessed under varying storage conditions?

Conduct accelerated stability studies:

  • Temperature : 25°C, 40°C, and 60°C.
  • Humidity : 75% RH. Monitor degradation via HPLC and LC-MS. Lyophilization improves aqueous stability .

Q. What strategies compare its efficacy with structurally analogous compounds?

Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing nitro with methoxy groups). Evaluate biological activity, solubility, and logP to identify critical pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.